![molecular formula C10H15N3 B3023647 3-Phenylpropylguanidine CAS No. 7565-21-1](/img/structure/B3023647.png)
3-Phenylpropylguanidine
Overview
Description
3-Phenylpropylguanidine is a compound that belongs to the guanidine family, characterized by the presence of a guanidine functional group attached to a phenylpropyl moiety. Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related guanidine compounds, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of guanidine derivatives often involves the reaction of amines with cyanoguanidine or urea derivatives. For instance, N-phenylguanidines can be synthesized by reacting benzenamines with N-cyanoguanidine, followed by further condensation reactions . Similarly, substituted guanidines can be prepared from aniline and urea derivatives in the presence of phosphorus oxychloride . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of guanidine derivatives is influenced by the substituents attached to the guanidine core. For example, the introduction of a positively charged pyrylio group on one of the nitrogen atoms of the guanidinium cation disrupts the symmetry of the positive charge distribution . In the case of this compound, the phenylpropyl group would likely influence the electronic distribution and steric environment of the molecule.
Chemical Reactions Analysis
Guanidine derivatives participate in various chemical reactions, including deprotection of silyl and acetyl groups on acidic hydroxyl groups using nitrogen organic bases like tetramethylguanidine . The reactivity of this compound could be explored in similar deprotection reactions, considering the acidity of the hydroxyl group involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives, such as basicity, are affected by phenyl substitution. The pKa values of phenyl-substituted guanidines have been measured in acetonitrile, and the influence of electronic and steric effects on basicity has been discussed . These findings suggest that the basicity of this compound would also be influenced by the phenylpropyl substituent.
Scientific Research Applications
1. Antimicrobial and Anti-diabetic Properties
3-Phenylpropylguanidine derivatives have been synthesized and evaluated for their antimicrobial and anti-diabetic activities. A study on substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, which include this compound structures, demonstrated significant antimicrobial activity and considerable anti-diabetic potential in both in vitro and in vivo studies (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).
2. Potential as a Radiotherapeutic Metabolic Agent
Meta-iodobenzylguanidine (MIBG), which acts as an analog of norepinephrine and is structurally related to this compound, has been studied for its potential as a radiotherapeutic metabolic agent in neuroectodermal tumors. This application is significant in the treatment of tumors derived from the sympathetic nervous system (Giammarile et al., 2008).
3. Inhibition of Glucose Absorption
Studies have shown that 3-phenylpropylaminoguanidine HCl exhibits properties that inhibit carbohydrate absorption, which could be potentially useful in anti-obesity treatments. It specifically impacts the absorption of various carbohydrates such as fructose and galactose without significantly influencing amino acid and fatty acid absorption (Ho & Kelly, 1980).
4. Impact on Cardiovascular Activity
Aromatic guanidine compounds, including this compound, have been explored for their cardiovascular effects. Research has highlighted the vasoconstriction properties of these compounds, which are significant in understanding their impact on heart rate, blood pressure, and myocardial force changes (Hughes, Liu, & Enkoji, 1975).
5. Potential in Cancer Therapy
Recent studies have indicated the potential of this compound derivatives in cancer therapy. Compounds synthesized from chalcones and benzenesulfonylaminoguanidines, which include this compound structures, have shown pro-apoptotic activity against various cancer cells, suggesting their utility in cancer treatment (Pogorzelska et al., 2023).
6. Neuroprotective Drug Candidates
Guanidine derivatives, including those related to this compound, have been explored as potential neuroprotective drugs. These compounds have shown affinity for NMDA receptor ion channel sites and weak affinity for sigma receptors, suggesting their potential in treating stroke and other neurodegenerative disorders (Reddy et al., 1994).
Mechanism of Action
Target of Action
It is known that guanidine, a compound structurally related to 1-(3-phenylpropyl)guanidine, interacts with several targets such as aldehyde dehydrogenase, mitochondrial, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .
Mode of Action
It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are involved in various biological activities, including non-ribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
Action Environment
It is known that the structure–activity relationships and biological properties of guanidine derivatives are important for their potential as therapeutic agents . Additionally, the need for sustainable and environmentally friendly synthetic approaches in this field is underscored .
properties
IUPAC Name |
2-(3-phenylpropyl)guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPPGLNWEIAUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393203 | |
Record name | 2-(3-phenylpropyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7565-21-1 | |
Record name | N-(3-Phenylpropyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7565-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylpropylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007565211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-phenylpropyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLPROPYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCU844M3TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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